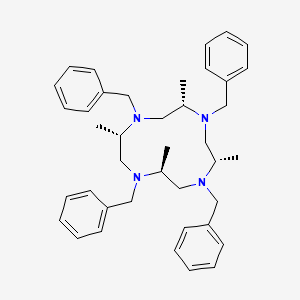
Tetrabenzylamino-tetramethyl Cyclen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabenzylamino-tetramethyl Cyclen is a synthetic organic compound with the molecular formula C40H52N4 It is a derivative of cyclen, a macrocyclic ligand known for its ability to form stable complexes with metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabenzylamino-tetramethyl Cyclen typically involves the N-tetraalkylation of cyclen. One efficient protocol uses a partially miscible aqueous-organic solvent system with benzyl bromide as the alkylating agent. The reaction mixture is shaken, not stirred, to achieve optimal results . The general reaction conditions include:
Solvent: Aqueous-organic solvent system
Reagent: Benzyl bromide
Temperature: Room temperature
Method: Shaking the reaction mixture
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tetrabenzylamino-tetramethyl Cyclen undergoes various chemical reactions, including:
Substitution Reactions: The benzylamino groups can participate in nucleophilic substitution reactions.
Complexation Reactions: The compound forms stable complexes with metal ions, which can be utilized in various applications.
Common Reagents and Conditions
Reagents: Benzyl bromide, metal salts (for complexation)
Conditions: Room temperature, aqueous-organic solvent systems
Major Products
Substitution Products: Derivatives with different substituents on the benzylamino groups.
Metal Complexes: Stable complexes with metal ions such as Bi and Ac.
Scientific Research Applications
Tetrabenzylamino-tetramethyl Cyclen has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its use in radiopharmaceuticals for targeted radiotherapy.
Industry: Utilized in the development of catalysts and fluorescent probes.
Mechanism of Action
The mechanism of action of Tetrabenzylamino-tetramethyl Cyclen involves its ability to form stable complexes with metal ions. The benzylamino groups and the cyclen ring provide multiple coordination sites, allowing the compound to chelate metal ions effectively. This chelation enhances the stability and solubility of the metal complexes, making them suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
Cyclen (1,4,7,10-tetraazacyclododecane): The parent compound of Tetrabenzylamino-tetramethyl Cyclen, known for its ability to form stable metal complexes.
Cyclam (1,4,8,11-tetraazacyclotetradecane): Another macrocyclic ligand with similar properties but a larger ring size.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A derivative of cyclen with carboxylate pendant arms, used in radiopharmaceuticals.
Uniqueness
This compound is unique due to the presence of benzylamino and methyl groups, which enhance its chemical properties and potential applications. The compound’s ability to form stable metal complexes makes it valuable in various fields, including chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C40H52N4 |
|---|---|
Molecular Weight |
588.9 g/mol |
IUPAC Name |
(2S,5S,8S,11S)-1,4,7,10-tetrabenzyl-2,5,8,11-tetramethyl-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C40H52N4/c1-33-25-42(30-38-19-11-6-12-20-38)35(3)27-44(32-40-23-15-8-16-24-40)36(4)28-43(31-39-21-13-7-14-22-39)34(2)26-41(33)29-37-17-9-5-10-18-37/h5-24,33-36H,25-32H2,1-4H3/t33-,34-,35-,36-/m0/s1 |
InChI Key |
KZFWPVSGLITODH-ZYADHFCISA-N |
Isomeric SMILES |
C[C@H]1CN([C@H](CN([C@H](CN([C@H](CN1CC2=CC=CC=C2)C)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C)CC5=CC=CC=C5 |
Canonical SMILES |
CC1CN(C(CN(C(CN(C(CN1CC2=CC=CC=C2)C)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















